molecular formula C18H14 B14660746 Benz(a)anthracene, 5,6-dihydro- CAS No. 36914-99-5

Benz(a)anthracene, 5,6-dihydro-

Cat. No.: B14660746
CAS No.: 36914-99-5
M. Wt: 230.3 g/mol
InChI Key: MKDSWPWRFOCIEX-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 5,6-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure that includes four fused benzene rings. This compound is a derivative of benz(a)anthracene, where the 5,6-position is hydrogenated. It is known for its presence in the environment as a result of incomplete combustion of organic matter and is considered a potential carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5,6-dihydro- can be achieved through the hydrogenation of benz(a)anthracene. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: Industrial production methods for Benz(a)anthracene, 5,6-dihydro- are not well-documented, but it is likely produced in small quantities for research purposes rather than large-scale industrial applications. The methods would involve similar hydrogenation processes as described for synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene, 5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Scientific Research Applications

Benz(a)anthracene, 5,6-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 5,6-dihydro- involves its metabolism by cytochrome P450 enzymes and epoxide hydrolase. These enzymes convert the compound into various dihydrodiols and epoxides, which can form DNA adducts and potentially lead to carcinogenesis. The primary molecular targets are DNA and cellular proteins, leading to mutations and disruptions in cellular processes .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracene, 5,6-dihydro- is unique due to its specific hydrogenation at the 5,6-position, which alters its chemical reactivity and biological interactions compared to its parent compound and other derivatives .

Properties

CAS No.

36914-99-5

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

5,6-dihydrobenzo[a]anthracene

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2

InChI Key

MKDSWPWRFOCIEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41

Origin of Product

United States

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